![molecular formula C17H14INOS B12617112 N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-52-6](/img/structure/B12617112.png)
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.
Introduction of the Iodobenzamide Group: The iodobenzamide group can be introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiophene core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic properties.
Biological Studies: It can be used to study the biological activity of benzothiophene derivatives and their interactions with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiophene core can mimic certain biological molecules, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)ethyl]urea: A benzothiophene derivative with a urea group.
2-Methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: A benzothiophene derivative with a pyridine ring.
Uniqueness
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical properties and potential applications. The combination of the benzothiophene core and the iodobenzamide group makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
920537-52-6 |
|---|---|
Molecular Formula |
C17H14INOS |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INOS/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
AUUCTQNYQFBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
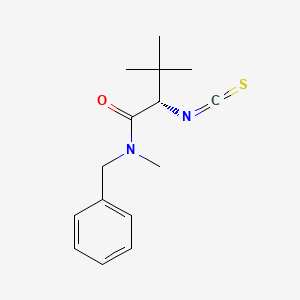
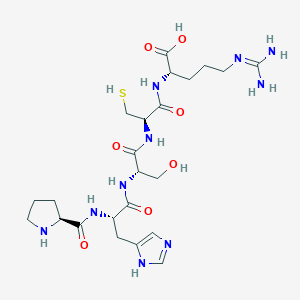

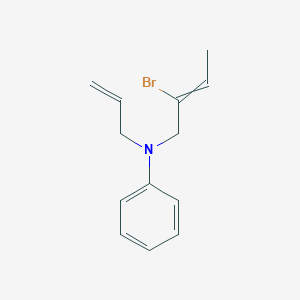
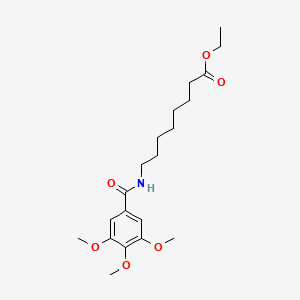
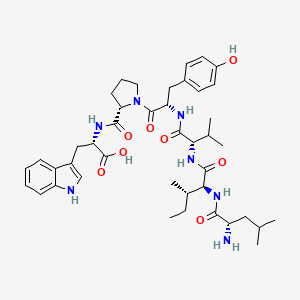
![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)

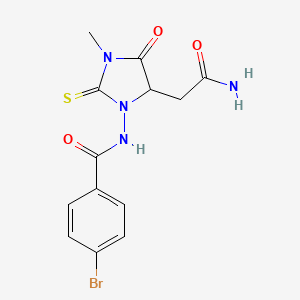

![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)

![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
